molecular formula C9H12O2 B1200191 1-(4-Methoxyphenyl)ethanol CAS No. 3319-15-1

1-(4-Methoxyphenyl)ethanol

Cat. No. B1200191
CAS RN: 3319-15-1
M. Wt: 152.19 g/mol
InChI Key: IUUULXXWNYKJSL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)ethanol is formed during the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone (MOAP) using immobilized Trigonopsis variabilis AS2 . It is used to study the steady-state and nanosecond, laser-flash photolysis .


Synthesis Analysis

Enantiopure (S)-1-(4-methoxyphenyl) ethanol can be employed as an important precursor for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response . It can be synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst . The biocatalytic asymmetric oxidation of MOPE with Acetobacter sp. CCTCC M209061 cells was successfully conducted in the [C4MIM][PF6]-containing biphasic system with high conversion and enantioselectivity .


Molecular Structure Analysis

The molecular formula of 1-(4-Methoxyphenyl)ethanol is C9H12O2 . Its average mass is 152.190 Da and its monoisotopic mass is 152.083725 Da .


Chemical Reactions Analysis

1-(4-Methoxyphenyl)ethanol is formed during the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone (MOAP) using immobilized Trigonopsis variabilis AS2 . It can also be synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst . The biocatalytic asymmetric oxidation of MOPE with Acetobacter sp. CCTCC M209061 cells was successfully conducted in the [C4MIM][PF6]-containing biphasic system with high conversion and enantioselectivity .


Physical And Chemical Properties Analysis

1-(4-Methoxyphenyl)ethanol has a density of 1.1±0.1 g/cm3 . Its boiling point is 254.3±23.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 52.0±3.0 kJ/mol . The flash point is 108.0±16.9 °C . The index of refraction is 1.521 .

Scientific Research Applications

Biocatalytic Production of Enantiopure (S)-1-(4-Methoxyphenyl) Ethanol

Results: The optimized conditions led to a >99% conversion, >99% enantiomeric excess, and 96% yield. This process is significant for synthesizing antihistamines like diphenhydramine hydrochloride and loratadine .

Asymmetric Oxidation in a Two-Phase System

Results: The process achieved high conversion and enantioselectivity, with the efficiency significantly enhanced by the solvent addition .

Photolysis Studies

Results: These studies are crucial for developing new photochemical processes and understanding the degradation of organic compounds in environmental settings .

Synthesis of Drug Intermediates

Results: The compound’s versatility in drug synthesis highlights its importance in pharmaceutical research and development .

Production of 4-(1-Chloro-ethyl)-anisole

Results: The resulting product has applications in various chemical industries, including the manufacturing of specialty chemicals .

Enantioselective Crystallization

Results: The ability to obtain enantiopure secondary alcohols is critical for the synthesis of active pharmaceutical ingredients .

Safety and Hazards

1-(4-Methoxyphenyl)ethanol is a combustible liquid . It is recommended to use personal protective equipment, avoid breathing vapours, mist or gas, and remove all sources of ignition . Vapours can accumulate in low areas .

Mechanism of Action

Target of Action

1-(4-Methoxyphenyl)ethanol, also known as (S)-MOPE , is primarily targeted by a novel carbonyl reductase (AcCR) found in Acetobacter sp. CCTCC M209061 . This enzyme catalyzes the asymmetric reduction of ketones to enantiopure alcohols with anti-Prelog stereoselectivity .

Mode of Action

The interaction of 1-(4-Methoxyphenyl)ethanol with its target, AcCR, results in the asymmetric oxidation of the compound . This process involves the conversion of the racemic MOPE into its enantiopure form, (S)-MOPE . The reaction is facilitated by the addition of deep eutectic solvents (DESs) in a two-phase system .

Biochemical Pathways

The primary biochemical pathway affected by 1-(4-Methoxyphenyl)ethanol is the asymmetric oxidation pathway . This pathway is crucial for the synthesis of cycloalkyl [b] indoles, which have a treatment function for general allergic response . The biocatalytic resolution of racemic MOPE through this pathway has remained largely unexplored .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its lipophilicity .

Result of Action

The result of the action of 1-(4-Methoxyphenyl)ethanol is the production of enantiopure (S)-MOPE . This compound can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles . The reaction efficiency is enhanced by adding [ChCl] [Gly] to the reaction system .

Action Environment

The action of 1-(4-Methoxyphenyl)ethanol is influenced by environmental factors such as the presence of deep eutectic solvents (DESs) and the type of two-phase system used . For instance, the addition of the DES [ChCl] [Gly] to the aqueous phase markedly improves the reaction efficiency of the biocatalytic oxidation .

properties

IUPAC Name

1-(4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUULXXWNYKJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311686
Record name 1-(4-Methoxyphenyl)ethanol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-(4-Methoxyphenyl)ethanol

CAS RN

3319-15-1
Record name 1-(4-Methoxyphenyl)ethanol
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Record name 1-(4-Methoxyphenyl)ethanol, (+/-)-
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Record name 1-(4-Methoxyphenyl)ethanol
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Record name 4-methoxy-α-methylbenzyl alcohol
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Record name 1-(4-METHOXYPHENYL)ETHANOL, (±)-
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Synthesis routes and methods I

Procedure details

As shown here, the biochemical conversion reaction of immobilized soy bean protein for the substrate (±)-1-(4-methoxyphenyl)ethanol (200 mg) requires 5 days by going through bioconversion to 4-methoxyacetophenone accompanying sterically selective oxidation of (S)-1-(4-methoxyphenyl)ethanol to obtain 96 mg of (R)-1-(4-methoxyphenyl)ethanol at a yield of 48%. Optical purity was obtained at 97% e.e.
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200 mg
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Synthesis routes and methods II

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-(4-methoxyphenyl)ethanol (200 mg) requires 7 days by going through bioconversion to 4-methoxyacetophenone accompanying sterically selective oxidation of (R)-1-(4-methoxyphenyl)ethanol to obtain 96 mg of (S)-1-(4-methoxyphenyl)ethanol at a yield of 48%. Optical purity was obtained at 95% e.e. Furthermore, HPLC conditions were set at a flow rate of 1.0 ml/min, while GC conditions were set to an oven temperature of 190° C.
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200 mg
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Synthesis routes and methods III

Procedure details

A 30-mL eggplant flask equipped with a magnetic stirrer was heat dried while pumping to a vacuum of 5 Pa before its interior was purged with nitrogen atmosphere. To the flask, 4-methoxyacetophenone (151 mg, 1.0 mmol) and 1,1,1,3,3-pentamethyldisiloxane (372 mg, 2.5 mmol) were added through a syringe, and dissolved in benzene (0.5 mL). To the solution, iron complex A (5.0 mg, 0.01 mmol) was added as catalyst. The solution was stirred at room temperature for 6 hours. At 0° C., tetrabutylammonium fluoride in THF (1 M, 1 mL) was then added to the solution, which was stirred at 0° C. for 1 hour. The solvents were distilled off in vacuum. The crude product was purified by silica gel-packed column chromatography using hexane/ethyl acetate (3/1) as developing solvent, obtaining 1-(4-methoxyphenyl)ethanol (140 mg, 0.92 mmol, 92%). The results are shown as Entry 1 in Table 7. The resulting alcohol was identified for geometry by 1H and 13C-NMR spectroscopy.
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151 mg
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372 mg
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1 mL
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Synthesis routes and methods IV

Procedure details

To a vial was added wet Raney Ni 4200 (8 mg, 7×10−5 mol, 50 mol %) then 3 mL hexane followed by 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol (38 mg, 1.4×10−4 mol) and of NaBH4 (3 mg, 7×10−5 mol, 50 mol %). The vial was capped and heated to 80° C. for 24 hours. The reaction was cooled, opened and 10 mg of NH4COOH was added. 50 mL of Et2O was used to transfer the crude to an erlenmeyer containing MgSO4. After drying the solution was filtered and concentrated. HNMR gave 63% conversion to 1-(4-methoxyphenyl)ethan-1-one and 1-(4-methoxyphenyl)ethan-1-ol in a ratio 3:7. 63% of the β-O-4 bond was broken.
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3 mL
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3 mg
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8 mg
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxyphenyl)ethanol
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Q & A

Q1: What is the molecular formula and weight of 1-(4-Methoxyphenyl)ethanol?

A1: 1-(4-Methoxyphenyl)ethanol has the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol.

Q2: What are the main methods for synthesizing 1-(4-Methoxyphenyl)ethanol?

A2: Several methods exist for synthesizing 1-(4-Methoxyphenyl)ethanol:

  • Asymmetric Reduction of 4-Methoxyacetophenone: This method utilizes biocatalysts, such as yeast cultures [ [], [] ] or specific reductase enzymes like LpSDR from Lacisediminihabitans profunda [ [] ]. This approach is advantageous due to its high enantioselectivity, yielding predominantly the (S)-enantiomer, a key precursor in pharmaceutical synthesis.
  • Chemical Reduction: While less common, chemical reduction using catalysts like Pt and Rh modified with tetrabutyltin has been explored for the selective hydrogenation of 4-Methoxyacetophenone [ [] ].

Q3: Can you describe the challenges associated with the synthesis of enantiomerically pure 1-(4-Methoxyphenyl)ethanol?

A3: Obtaining enantiomerically pure 1-(4-Methoxyphenyl)ethanol can be challenging. While biocatalytic methods offer high enantioselectivity, optimizing reaction conditions such as pH, temperature, and substrate concentration is crucial to ensure high yield and purity [ [], [], [] ]. Chemical methods may require specific catalysts and reaction conditions to achieve desirable selectivity [ [] ].

Q4: What analytical techniques are typically employed to characterize 1-(4-Methoxyphenyl)ethanol?

A4: Various techniques are used for characterization, including:

    Q5: Why is the biocatalytic synthesis of 1-(4-Methoxyphenyl)ethanol of particular interest?

    A5: Biocatalytic routes are attractive due to their:

    • Enantioselectivity: Enzymes and microbial cells can selectively produce a single enantiomer of 1-(4-Methoxyphenyl)ethanol, crucial for pharmaceutical applications where only one enantiomer possesses the desired biological activity [ [], [] ].

    Q6: How do deep eutectic solvents (DESs) enhance the biocatalytic asymmetric oxidation of 1-(4-Methoxyphenyl)ethanol?

    A6: Research suggests that DESs like [ChCl][Gly] can:

    • Improve substrate solubility: This allows for higher substrate loading, leading to increased product yield [ [] ].
    • Enhance cell membrane permeability: This potentially improves substrate and product transport, leading to higher reaction rates [ [] ].

    Q7: What is the significance of using immobilized cells in the biocatalytic oxidation of 1-(4-Methoxyphenyl)ethanol?

    A7: Immobilized Acetobacter sp. CCTCC M209061 cells offer several advantages:

    • Enhanced stability: Immobilized cells exhibit higher operational, thermal, and storage stability compared to free cells, making them more suitable for repeated use in bioreactors [ [] ].

    Q8: What are the potential applications of 1-(4-Methoxyphenyl)ethanol?

    A8: 1-(4-Methoxyphenyl)ethanol is a valuable chiral building block for synthesizing various compounds, including:

    • Pharmaceuticals: (S)-1-(4-Methoxyphenyl)ethanol is a crucial intermediate in the synthesis of cycloalkyl[b]indoles, a class of compounds with potential therapeutic applications in treating allergic responses [ [], [] ].
    • Polymers: It serves as an initiator in the cationic polymerization of monomers like p-methoxystyrene and cyclopentadiene, allowing for the controlled synthesis of polymers with specific properties [ [], [], [], [] ].

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